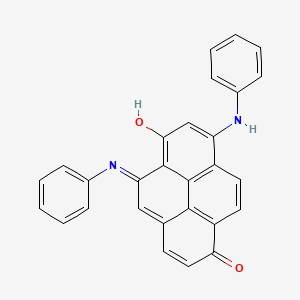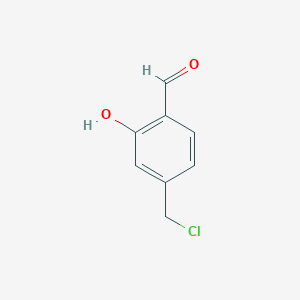
4-(Chloromethyl)-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 4-position and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as ethanol or ether.
Major Products Formed
Substitution: Products include hydroxymethyl derivatives, aminomethyl derivatives, and thiomethyl derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include benzyl alcohol derivatives and other reduced forms of the aldehyde group.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxyl and aldehyde groups can participate in various redox reactions . These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
2-Hydroxy-4-methylbenzaldehyde: Similar but with a methyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-methoxybenzaldehyde: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it versatile for various chemical transformations and applications.
Propiedades
| 92641-25-3 | |
Fórmula molecular |
C8H7ClO2 |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H,4H2 |
Clave InChI |
BEMVYFIWBNTPPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCl)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



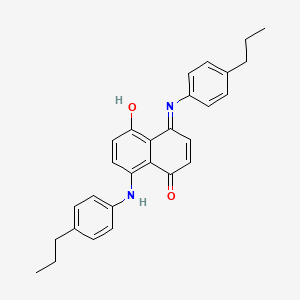

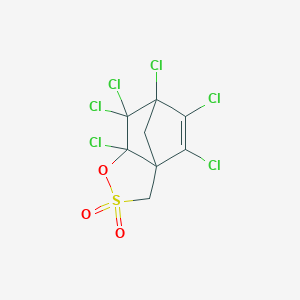
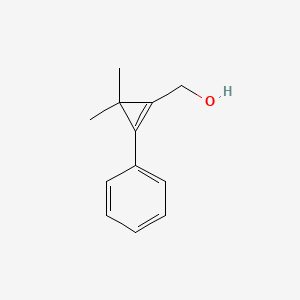

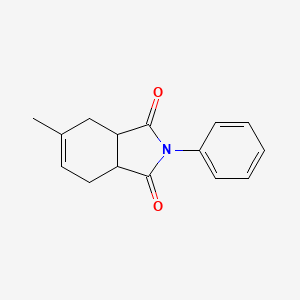
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)

![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
